1-Carbacephalothin

描述

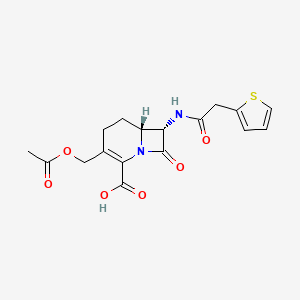

1-Carbacephalothin is a synthetic β-lactam antibiotic belonging to the carbacephem class, structurally analogous to cephalosporins but with a carbon atom replacing the sulfur atom in the dihydrothiazine ring . This modification enhances its stability against enzymatic degradation while retaining potent antibacterial activity. First synthesized by Narukawa et al. (1992) via a photolytic reaction of imines with optically active chromium carbene complexes, this compound exemplifies the strategic engineering of β-lactam scaffolds to overcome resistance mechanisms . Its synthesis emphasizes stereochemical control, critical for maintaining bioactivity, and serves as a foundation for subsequent carbacephem derivatives .

属性

CAS 编号 |

63357-47-1 |

|---|---|

分子式 |

C17H18N2O6S |

分子量 |

378.4 g/mol |

IUPAC 名称 |

(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H18N2O6S/c1-9(20)25-8-10-4-5-12-14(16(22)19(12)15(10)17(23)24)18-13(21)7-11-3-2-6-26-11/h2-3,6,12,14H,4-5,7-8H2,1H3,(H,18,21)(H,23,24)/t12-,14+/m1/s1 |

InChI 键 |

ZNNYFKWESZMQSE-OCCSQVGLSA-N |

SMILES |

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

手性 SMILES |

CC(=O)OCC1=C(N2[C@H](CC1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

规范 SMILES |

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

其他CAS编号 |

63357-47-1 |

同义词 |

1-carbacephalothin |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Modifications

- Cephalothin vs. 1-Carbacephalothin :

Cephalothin, a first-generation cephalosporin, contains a sulfur atom in its dihydrothiazine ring, which is susceptible to β-lactamase cleavage. In contrast, this compound’s carbon substitution confers resistance to hydrolysis by β-lactamases, a key advantage in treating resistant pathogens . - Carbapenems :

While carbapenems (e.g., imipenem) feature a fully unsaturated β-lactam ring with a carbon atom replacing sulfur, this compound retains the bicyclic structure of cephalosporins, balancing stability with broad-spectrum activity .

Antibacterial Activity

The carbon substitution likely extends its efficacy against β-lactamase-producing strains compared to cephalothin .

Stability and Pharmacokinetics

- Chemical Stability :

The absence of sulfur in the dihydrothiazine ring reduces susceptibility to β-lactamases, enhancing serum half-life compared to cephalosporins . - Solubility and Bioavailability :

Although direct pharmacokinetic data for this compound is unavailable, analogous carbacephems exhibit improved gastrointestinal absorption and tissue penetration due to optimized logP values (e.g., ~2.15 for related compounds) .

Comparative Data Table

| Property | This compound | Cephalothin | Imipenem (Carbapenem) |

|---|---|---|---|

| Core Structure | Carbacephem (C-substituted) | Cephalosporin (S-containing) | Carbapenem (unsaturated β-lactam) |

| β-Lactamase Resistance | High | Low | Very High |

| Synthesis Method | Photolytic with Cr carbenes | Fermentation-derived | Semi-synthetic |

| Spectrum of Activity | Broad (Gram+/Gram−) | Narrow (Gram+) | Broad (including anaerobes) |

| Key Advantage | Enhanced enzymatic stability | First-gen efficacy | Resistance to most β-lactamases |

Research Implications and Limitations

The development of this compound underscores the importance of structural optimization in β-lactam antibiotics. Future studies should address:

In Vivo Efficacy : Direct comparisons with contemporary β-lactams in animal models.

Toxicological Profiling : Assessment of renal and hepatic safety.

Resistance Trends : Monitoring for emerging carbacephem-specific resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。